1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic compound belonging to the triazoloquinazoline class
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF through effective binding with its active site . This interaction inhibits the bromodomain of PCAF, thereby affecting its function . The compound’s mode of action is primarily through the inhibition of PCAF, which can lead to changes in gene expression and potentially halt the progression of cancer .
Biochemical Pathways
The inhibition of PCAF affects the acetylation of histones, a process crucial for the regulation of gene expression . This can lead to changes in various biochemical pathways involved in cell growth and proliferation, particularly those pathways that are often dysregulated in cancer .
Pharmacokinetics
These studies involve molecular docking to rationalize the binding affinities of the compound towards PCAF .
Result of Action
The result of the compound’s action is the inhibition of PCAF, which can lead to changes in gene expression . This can potentially halt the progression of cancer, as PCAF has been identified as a therapeutic target for this disease . The compound has demonstrated anticancer activity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Formation of the Triazoloquinazoline Core: This is achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Substitution Reactions:
Cyclization and Final Assembly: The final step involves cyclization to form the triazoloquinazoline ring system under controlled conditions, typically using acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anxiolytic, sedative, and anticonvulsant agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as GABA receptors.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
Comparison with Similar Compounds
Phenazolam: A benzodiazepine derivative with similar sedative properties.
Triazolam: Another triazoloquinazoline with anxiolytic and hypnotic effects.
Uniqueness: 1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern and the resulting pharmacological profile, which may offer distinct therapeutic advantages over other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-18-10-6-9-17(15-18)21-25-26-23-27(14-13-16-7-2-1-3-8-16)22(29)19-11-4-5-12-20(19)28(21)23/h1-12,15H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXHXKTZQAERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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